molecular formula C38H37PSi B14895638 (2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B14895638
M. Wt: 552.8 g/mol
InChI Key: LULRUEUZOJSFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a binaphthyl backbone, which is functionalized with a tert-butyldimethylsilyl group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is to start with the binaphthyl backbone, which is then functionalized with a tert-butyldimethylsilyl group. This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.

The next step involves the introduction of the diphenylphosphane group. This can be achieved through a reaction with diphenylphosphine chloride (Ph2PCl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out under inert conditions to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug development

Properties

Molecular Formula

C38H37PSi

Molecular Weight

552.8 g/mol

IUPAC Name

[1-[2-[tert-butyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C38H37PSi/c1-38(2,3)40(4,5)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)39(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,1-5H3

InChI Key

LULRUEUZOJSFNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.